

Technical Guide: Isotopic Purity of (Z)-Tetrachlorvinphos-d6

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Compound of Interest

Compound Name: (Z)-Tetrachlorvinphos-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of **(Z)-Tetrachlorvinphos-d6**, a deuterated internal standard crucial for the accurate quantification of Tetrachlorvinphos in various matrices. The methodologies and data presented herein are compiled to assist researchers in achieving reliable and reproducible analytical results.

Introduction

(Z)-Tetrachlorvinphos-d6 is a stable isotope-labeled version of the organophosphate insecticide Tetrachlorvinphos. The incorporation of six deuterium atoms into the molecule allows for its use as an internal standard in mass spectrometry-based analytical methods. The accuracy of quantification heavily relies on the isotopic purity of the standard, making its characterization a critical aspect of method validation. This guide outlines the analytical approach to determine and confirm the isotopic purity of **(Z)-Tetrachlorvinphos-d6**.

Isotopic Purity Data

The isotopic purity of **(Z)-Tetrachlorvinphos-d6** is determined by assessing the relative abundance of each isotopologue. The primary analytical technique for this characterization is high-resolution mass spectrometry (HRMS), which can resolve the mass difference between deuterated and non-deuterated species.

Below is a summary of representative quantitative data for a typical batch of **(Z)-Tetrachlorvinphos-d6**.

Isotopologue	Chemical Formula	Theoretical Mass (m/z)	Relative Abundance (%)
d6	C ₁₀ D ₆ H ₃ Cl ₄ O ₄ P	371.93	> 98%
d5	C ₁₀ D ₅ H ₄ Cl ₄ O ₄ P	370.93	< 1.5%
d4	C ₁₀ D ₄ H ₅ Cl ₄ O ₄ P	369.92	< 0.5%
d3	C ₁₀ D ₃ H ₆ Cl ₄ O ₄ P	368.92	< 0.1%
d2	C ₁₀ D ₂ H ₇ Cl ₄ O ₄ P	367.91	< 0.1%
d1	C ₁₀ D ₁ H ₈ Cl ₄ O ₄ P	366.91	< 0.1%
d0 (unlabeled)	C ₁₀ H ₉ Cl ₄ O ₄ P	365.90	< 0.1%

Note: The data presented in this table is representative and may vary between different batches of the standard. It is essential to refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

The following protocol describes a general methodology for the determination of the isotopic purity of **(Z)-Tetrachlorvinphos-d6** using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

3.1. Materials and Reagents

- **(Z)-Tetrachlorvinphos-d6** standard
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid (optional, for mobile phase modification)

- High-resolution mass spectrometer (e.g., Orbitrap or TOF)
- High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

3.2. Sample Preparation

- Prepare a stock solution of **(Z)-Tetrachlorvinphos-d6** in acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

3.3. LC-HRMS Parameters

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Isocratic or a shallow gradient to ensure good peak shape. For example, start at 50% B and increase to 95% B over 5 minutes.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40 °C
- High-Resolution Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode
 - Scan Mode: Full scan MS
 - Mass Range: m/z 100-500

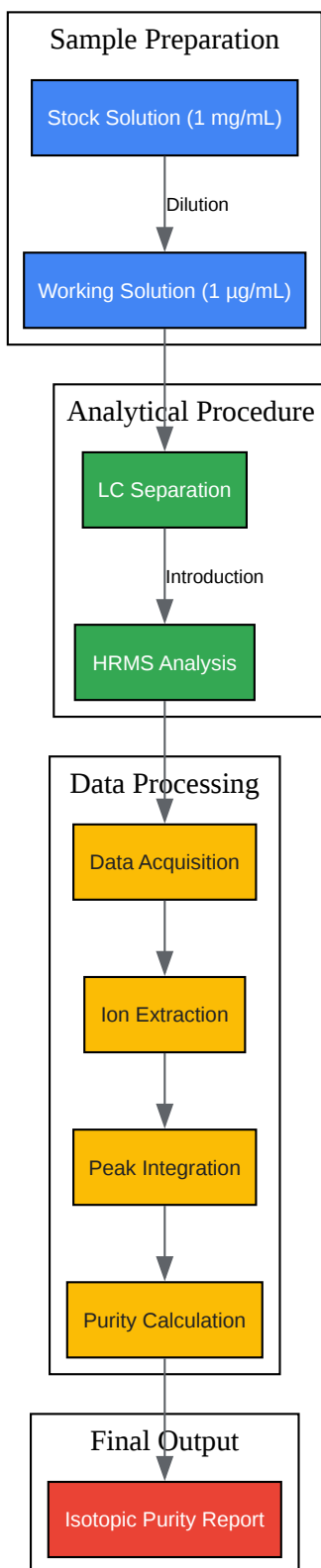
- Resolution: > 60,000 FWHM
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

3.4. Data Analysis

- Acquire the full scan mass spectrum of the **(Z)-Tetrachlorvinphos-d6** standard.
- Extract the ion chromatograms for the theoretical m/z values of the d6, d5, d4, d3, d2, d1, and d0 isotopologues.
- Integrate the peak areas for each isotopologue.
- Calculate the relative abundance of each isotopologue as a percentage of the total integrated peak area of all isotopologues.

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining the isotopic purity of **(Z)-Tetrachlorvinphos-d6**.



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Caption: Experimental workflow for isotopic purity determination.

This guide provides a foundational understanding of the principles and practices involved in assessing the isotopic purity of **(Z)-Tetrachlorvinphos-d6**. Adherence to rigorous analytical protocols is paramount for ensuring the quality and reliability of quantitative studies utilizing this internal standard.

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